molecular formula C5H15ClN2 B1431703 1-(Pentan-3-yl)hydrazine hydrochloride CAS No. 221024-42-6

1-(Pentan-3-yl)hydrazine hydrochloride

Cat. No. B1431703
M. Wt: 138.64 g/mol
InChI Key: CJFLBOKQFSMRMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Pentan-3-yl)hydrazine hydrochloride can be achieved from tert-Butyl carbazate and 3-Pentanone .


Molecular Structure Analysis

The molecular formula of 1-(Pentan-3-yl)hydrazine hydrochloride is C5H15ClN2 . Its molecular weight is 138.64 g/mol.


Chemical Reactions Analysis

1-(Pentan-3-yl)hydrazine hydrochloride can participate in a Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This reaction involves the formation of a hydrazone derivative by reacting with hydrazine .


Physical And Chemical Properties Analysis

1-(Pentan-3-yl)hydrazine hydrochloride is a powder at room temperature .

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also cause drowsiness or dizziness (H336) .

Future Directions

1-(Pentan-3-yl)hydrazine hydrochloride is used in scientific experiments as a reagent and intermediate for the synthesis of other compounds. It is a novel building block for research .

properties

IUPAC Name

pentan-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-3-5(4-2)7-6;/h5,7H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFLBOKQFSMRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentan-3-yl)hydrazine hydrochloride

CAS RN

221024-42-6
Record name (pentan-3-yl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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